molecular formula C24H21N3O3S B299987 methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B299987
M. Wt: 431.5 g/mol
InChI Key: BJHJYWUAEPAELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal and pharmaceutical research.

Mechanism of Action

The mechanism of action of methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal and pharmaceutical research. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate. One potential direction is to investigate its potential applications in the treatment of various inflammatory and autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential applications in the treatment of various types of cancer such as breast cancer and lung cancer. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo.

Synthesis Methods

Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with benzyl bromide, followed by the reaction of the resulting compound with thioacetic acid. The final step involves the reaction of the intermediate compound with methyl chloroformate to yield the desired compound.

Scientific Research Applications

Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 2-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O3S/c1-30-23(29)18-11-5-6-12-19(18)25-22(28)16-31-24-26-20-13-7-8-14-21(20)27(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

BJHJYWUAEPAELH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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